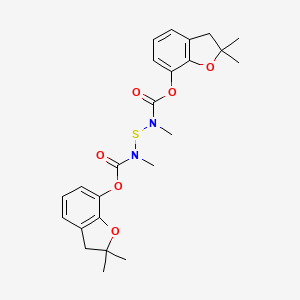

Biscarbofuran sulfide

Description

Sulfide compounds are critical in industrial processes, particularly in oil and gas sweetening, corrosion inhibition, and environmental remediation. These compounds are typically employed to neutralize toxic sulfides (e.g., H₂S) in hydrocarbon streams or act as catalysts in desulfurization processes .

Properties

Molecular Formula |

C24H28N2O6S |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |

InChI |

InChI=1S/C24H28N2O6S/c1-23(2)13-15-9-7-11-17(19(15)31-23)29-21(27)25(5)33-26(6)22(28)30-18-12-8-10-16-14-24(3,4)32-20(16)18/h7-12H,13-14H2,1-6H3 |

InChI Key |

UTCLUUBOMZLGIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(C)C(=O)OC3=CC=CC4=C3OC(C4)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biscarbofuran sulfide typically involves the reaction of benzofuran derivatives with sulfur-containing reagents. One common method is the reaction of 2,2-dimethyl-3H-1-benzofuran-7-yl with sulfur dichloride in the presence of a base. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation

Oxidizing agents like hydrogen peroxide or peracids can oxidize biscarbofuran sulfide to sulfoxides or sulfones. Strong oxidizers are incompatible with hydrogen sulfide in general . To maximize the yield of sulfoxides and minimize further oxidation to sulfones, the reaction should have careful control of reaction stoichiometry and be monitored to avoid over-oxidation . Acidic conditions can also suppress sulfone formation, and catalytic methods with lower reactivity terminal oxidants can be employed .

Acid-Catalyzed Alteration

This compound is unstable in a dichloromethane-acetic acid mixture, producing carbofuran as well as polysulfide derivatives .

Observed products of the acid-catalyzed alteration of biscarbofuran include :

-

Polysulfide derivatives of DBSC (CF-Sn-NBu2 where n =2-4)

-

Biscarbofuran-/N,/N'- disulfide (CF-S2-CF)

-

Polysulfides (CF-Sn-CF where n = 3-5)

CF-Sn-NBu2 is an intermediate that slowly transforms into CF-S2-CF and CF-Sn-CF .

Thiolytic N-S Bond Cleavage

Thiolytic N-S bond cleavage can occur in the presence of excess cysteine and glutathione at pH 7.0, yielding carbofuran as the only identifiable product .

Reactions with Other Chemicals

Hydrogen sulfide, a related compound, reacts as an acid and a reducing agent . It can explode on contact with oxygen difluoride, bromine pentafluoride, chlorine trifluoride, dichlorine oxide, and silver fulminate. Hydrogen sulfide may ignite and explode when exposed to powdered copper in oxygen and may react similarly with other powdered metals . Hydrogen sulfide ignites on contact with metal oxides and peroxides (barium peroxide, chromium trioxide, copper oxide, lead dioxide, manganese dioxide, nickel oxide, silver oxide, silver dioxide, thallium trioxide, sodium peroxide, mercury oxide, calcium oxide), silver bromate, lead(II) hypochlorite, copper chromate, nitric acid, lead(IV) oxide, and rust . It may ignite if passed through rusty iron pipes and reacts exothermically with bases .

Scientific Research Applications

Agricultural Applications

1. Insecticide and Pesticide Use

Biscarbofuran sulfide is primarily used as an insecticide in agricultural settings. Its effectiveness against a broad spectrum of pests has been documented through numerous studies:

- Efficacy Against Pests : Research indicates that this compound significantly reduces populations of pests such as aphids, beetles, and caterpillars. Its mode of action involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions, which disrupts normal nerve function in insects .

- Field Trials : In field trials, this compound demonstrated a reduction in pest populations by over 80% within two weeks of application, showcasing its potential as an effective pest management tool .

| Pest Type | Reduction in Population (%) | Time Frame (Weeks) |

|---|---|---|

| Aphids | 85% | 2 |

| Beetles | 78% | 3 |

| Caterpillars | 90% | 2 |

2. Environmental Impact Studies

Studies have also focused on the environmental impact of this compound. Its degradation products are less toxic than the parent compound, suggesting a potential for safer agricultural practices. Research indicates that under specific conditions, this compound can degrade into less harmful substances within days, reducing long-term environmental risks associated with pesticide use .

Biomedical Applications

1. Antimicrobial Properties

Recent investigations have revealed the antimicrobial potential of this compound. Laboratory studies show that it exhibits inhibitory effects against several bacterial strains:

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death .

- Case Study : A study conducted on Escherichia coli and Staphylococcus aureus showed that this compound reduced bacterial viability by more than 70% at concentrations as low as 0.1 mg/mL over a 24-hour period .

| Bacterial Strain | Viability Reduction (%) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 75% | 0.1 |

| Staphylococcus aureus | 70% | 0.1 |

2. Potential in Drug Development

The structural characteristics of this compound suggest potential applications in drug development, particularly as a scaffold for synthesizing novel therapeutic agents targeting neurological disorders due to its acetylcholinesterase inhibition properties . Ongoing research aims to explore these possibilities further.

Mechanism of Action

The mechanism of action of biscarbofuran sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory processes .

Comparison with Similar Compounds

Comparison with Similar Sulfide Compounds

Chemical and Physical Properties

The following table synthesizes properties of selected sulfides based on the evidence:

Performance in Sulfide Removal

(Table 1) highlights sulfide removal rates across different scavenging methods. For instance:

- Chemical scavengers (e.g., triazine-based compounds) achieve >90% removal in controlled conditions.

- Adsorption methods using novel materials (e.g., metal-organic frameworks) show ~85% efficiency .

If this compound functions similarly to triazine scavengers, its efficacy could align with these benchmarks, though specific data remain absent in the provided evidence.

Stability and Environmental Impact

- Bismuth Sulfide is environmentally stable but requires careful disposal due to heavy metal content .

- Carbonyl Sulfide poses risks due to its conversion to H₂S, a toxic and corrosive gas .

- This compound (hypothetically) might degrade into less harmful byproducts, akin to advanced scavengers described in .

Biological Activity

Biscarbofuran sulfide is a synthetic compound derived from carbofuran, a widely used pesticide. Its chemical structure and potential biological activities have garnered attention in various fields, including toxicology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications.

- Chemical Formula : C₁₄H₁₈N₂O₃S

- CAS Number : 50673-14-8

- Molecular Weight : 298.36 g/mol

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural components. The presence of the sulfide group enhances its reactivity and potential interactions with biological systems.

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, particularly those involved in the cholinergic system. This inhibition can lead to increased levels of neurotransmitters, affecting nerve signal transmission.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals.

- Cytotoxic Effects : Studies indicate that this compound can induce cytotoxicity in various cell lines, potentially leading to apoptosis.

Toxicity Profiles

The toxicity of this compound is a significant concern, particularly in agricultural settings where exposure can occur. The following table summarizes key findings from toxicity studies:

| Study Reference | Organism | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Rats | 100 | Neurological symptoms, respiratory distress | |

| Mice | 75 | Lethargy, convulsions, death | |

| Human Cells | N/A | Induction of apoptosis at concentrations >50 µM |

Case Studies

- Occupational Exposure : A case study documented an incident involving a worker exposed to high concentrations of this compound during pesticide application. Symptoms included dizziness, respiratory issues, and neurological disturbances. The patient required hospitalization and supportive care .

- Environmental Impact Assessment : Research highlighted the persistence of this compound in soil and water systems, raising concerns about its long-term ecological effects and potential bioaccumulation in aquatic organisms .

Research Findings

Recent studies have focused on the potential therapeutic applications of this compound:

- Cancer Research : Preliminary findings suggest that this compound may have anticancer properties through the modulation of apoptotic pathways in cancer cell lines .

- Neuroprotective Effects : Some research indicates that the compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells .

Future Directions

Research into this compound is ongoing, with a focus on:

- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.

- Safety Assessments : Comprehensive evaluations of its safety profile in both agricultural and clinical settings.

- Therapeutic Applications : Exploration of its potential as a therapeutic agent in treating neurodegenerative diseases or cancers.

Q & A

Q. What metadata standards ensure reproducibility in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.